molecular formula C12H11N3O5S B2495639 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide CAS No. 896307-78-1

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2495639
CAS No.: 896307-78-1
M. Wt: 309.3
InChI Key: IQYPYDQXDRQUIS-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with carbamoyl and dimethyl groups, coupled to a 5-nitrofuran moiety via a carboxamide linkage. Synthesized via Method A (reagents: intermediates 38 and 30), it was purified by flash chromatography (MeOH/CHCl₃, 2%) and hot DMF washes, yielding 30% as a yellow solid . High-performance liquid chromatography (HPLC) confirmed a purity of 99.12% with a retention time of 2.655 minutes .

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-5-6(2)21-12(9(5)10(13)16)14-11(17)7-3-4-8(20-7)15(18)19/h3-4H,1-2H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYPYDQXDRQUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Core Structure Key Substituents Yield (%) Purity (%) Analytical Data
Target Compound - Thiophene + Nitrofuran 4,5-dimethylthiophen, 5-nitrofuran 30 99.12 HPLC ret. time: 2.655 min
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)... C₁₆H₁₀F₃N₃O₄S₂ Thiazole + Nitrothiophene 3-methoxy-4-(trifluoromethyl)phenyl - 42 LCMS: m/z 430.0
N-(4-(3,5-difluorophenyl)thiazol-2-yl)... C₁₄H₇F₂N₃O₃S₂ Thiazole + Nitrothiophene 3,5-difluorophenyl - 99.05 LCMS: m/z 368.0
5an (Dihydrothiophene ureidoformamide) - Dihydrothiophene Cyano, phenyl, p-tolylcarbamoyl - - M.p. 284–285°C
B104 (Succinamic acid derivative) C₁₃H₁₄N₂O₄S Thienopyran Succinamic acid, carbamoyl - - HPLC ret. time: 2.17 min
Key Observations:

Core Heterocycles :

  • The target compound combines thiophene and nitrofuran rings, whereas analogs in feature thiazole and nitrothiophene cores. Thiazole derivatives often exhibit enhanced metabolic stability compared to thiophenes due to reduced susceptibility to oxidative metabolism .
  • Compounds in (e.g., 5an ) incorporate a dihydrothiophene scaffold, which restricts ring aromaticity and may alter electronic properties .

In contrast, 3,5-difluorophenyl and trifluoromethyl substituents in analogs introduce strong electron-withdrawing effects, which could modulate antibacterial activity . Nitro groups in both the target and compounds are critical for redox-mediated biological activity, such as prodrug activation in anaerobic environments .

Synthetic Efficiency :

  • The target compound’s 30% yield is moderate compared to other carboxamide syntheses (e.g., ’s general method), which often achieve higher yields under anhydrous DMF conditions . However, its 99.12% purity surpasses some analogs (e.g., 42% purity in ), highlighting effective purification .

Physicochemical and Analytical Properties

  • Chromatographic Behavior :
    • The target’s HPLC retention time (2.655 min) is longer than B104’s 2.17 min, suggesting higher molecular weight or polarity differences due to the nitrofuran moiety .
  • Thermal Stability :
    • Dihydrothiophene analogs () exhibit high melting points (e.g., 284–285°C for 5an ), likely due to rigid ureidoformamide linkages, whereas the target’s melting point remains unreported .

Biological Activity

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has been the subject of various studies due to its potential biological activities. This article summarizes current research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a carbamoyl group and a furan ring with a nitro group. Its molecular formula is C10H10N4O5SC_{10}H_{10}N_{4}O_{5}S and it has a molecular weight of 298.27 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₀N₄O₅S
Molecular Weight298.27 g/mol
IUPAC NameThis compound
CAS Number848179-97-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to:

  • Inhibit Enzyme Activity : The compound can bind to enzymes involved in metabolic pathways, potentially altering their activity.
  • Modulate Receptor Signaling : It may influence receptor-mediated signaling pathways, leading to various cellular responses.
  • Induce Apoptosis : Some studies suggest that it can trigger programmed cell death in cancer cells through oxidative stress mechanisms.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to those of established antibiotics, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

In vitro studies have reported that this compound displays anticancer properties against various cancer cell lines, such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation. The IC50 values observed were promising, indicating that further development could lead to new anticancer therapies.

Case Studies

  • Study on Antimicrobial Activity :
    • A high-throughput screening approach was used to evaluate the efficacy of the compound against priority pathogens identified by the National Institutes of Health (NIH). Results showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Efficacy :
    • In a comparative study involving various nitro-containing compounds, this compound exhibited superior cytotoxicity against cancer cell lines compared to traditional chemotherapeutics like doxorubicin and cisplatin .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound NameBiological ActivityMIC/IC50 Values
N-(3-carbamoylthiophen-2-yl)-furan-2-carboxamideModerate antibacterialMIC = 32 µg/mL
N-(3-carbamoyl-thiophen-2-yl)-succinamic acidLow anticancer activityIC50 = 25 µM
N-(3-carbamoyl-thiophen-2-yl)-quinolineHigh anticancer activityIC50 = 10 µM

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of thiophene and nitrofuran precursors. A common approach includes:
  • Step 1 : Activation of the carboxylic acid group in 5-nitrofuran-2-carboxylic acid using coupling agents like EDC/HOBt.
  • Step 2 : Reaction with the amine group in 3-carbamoyl-4,5-dimethylthiophen-2-amine under inert conditions.
    Characterization involves NMR spectroscopy (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and HPLC (e.g., method B with retention time ~2.17 min) to assess purity .

Q. How is the compound screened for initial biological activity, and what assays are recommended?

  • Methodological Answer : Initial screening focuses on enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) to evaluate cytotoxicity. For example:
  • Kinase Inhibition : Use recombinant enzymes with ATPase activity measured via spectrophotometric methods.
  • Antimicrobial Activity : Employ broth microdilution assays against Gram-positive/negative bacteria or fungal strains.
    Structural analogs with nitrofuran moieties often show redox-mediated bioactivity, necessitating ROS (reactive oxygen species) detection assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity of nitrofuran derivatives:
  • Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of particulate matter.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate organic waste .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electron density, HOMO-LUMO gaps, and nitro group redox behavior. Tools like Mercury CSD analyze crystallographic data to predict hydrogen-bonding patterns and packing motifs, critical for understanding solubility and stability .

Q. What strategies identify biological targets and resolve off-target interactions?

  • Methodological Answer : Advanced approaches include:
  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified receptors (e.g., kinases).
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells.
    Functional group modifications (e.g., replacing the nitro group) can enhance selectivity .

Q. How do crystallographic conditions resolve contradictions in reported physicochemical properties?

  • Methodological Answer : Discrepancies in solubility or melting points often arise from polymorphic forms. Strategies include:
  • Crystallization Screening : Use solvents of varying polarity (e.g., DMSO vs. ethanol) to isolate polymorphs.
  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding networks, which influence stability and dissolution rates.
    For example, hydrogen bonds between the carbamoyl group and nitrofuran oxygen may stabilize specific polymorphs .

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